
An In-depth Technical Guide to the
Stereoisomers of 1-Phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Phenylbutan-2-ol

Cat. No.: B045080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 1-
Phenylbutan-2-ol, a chiral alcohol with applications in organic synthesis and as a potential

pharmacophore. Due to the limited availability of specific experimental data for this compound

in peer-reviewed literature, this guide combines the theoretical principles of stereochemistry

with data from the racemic compound and general methodologies for chiral synthesis and

separation. The document covers stereochemical properties, proposed synthetic and analytical

methodologies, and a discussion of the potential pharmacological relevance of the individual

enantiomers.

Introduction to 1-Phenylbutan-2-ol and its
Stereochemistry
1-Phenylbutan-2-ol is an aromatic alcohol with the chemical formula C₁₀H₁₄O.[1] Its structure

contains a single stereocenter at the second carbon (C2) of the butane chain, the carbon atom

bearing the hydroxyl (-OH) group. Consequently, the molecule exists as a pair of non-

superimposable mirror images known as enantiomers.[2] These enantiomers are designated as

(R)-1-Phenylbutan-2-ol and (S)-1-Phenylbutan-2-ol based on the Cahn-Ingold-Prelog priority

rules.
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Enantiomers possess identical physical properties such as boiling point, melting point, and

density, but they differ in their interaction with plane-polarized light.[3] One enantiomer will

rotate the light in a clockwise (+) direction (dextrorotatory), while the other will rotate it in a

counter-clockwise (-) direction (levorotatory) to an equal extent.[4] This property, known as

optical activity, is a critical characteristic of chiral molecules. The differential interaction of

individual enantiomers with chiral environments, such as biological receptors, is of paramount

importance in drug development, as it can lead to significant differences in pharmacology and

toxicology.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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